3-Bromo-4'-(tert-butyl)-1,1'-biphenyl
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Overview
Description
3-Bromo-4’-(tert-butyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a tert-butyl group at the 4’-position of the biphenyl structure. Biphenyl derivatives are widely studied due to their diverse applications in organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’-(tert-butyl)-1,1’-biphenyl typically involves the bromination of 4’-(tert-butyl)-1,1’-biphenyl. One common method is the electrophilic aromatic substitution reaction using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
Industrial production of 3-Bromo-4’-(tert-butyl)-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the desired product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4’-(tert-butyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Oxidation and Reduction: The biphenyl core can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be obtained.
Coupling Products: Biaryl compounds with extended conjugation are formed through coupling reactions.
Oxidation Products: Oxidized biphenyl derivatives with functional groups such as carboxylic acids or ketones are produced.
Scientific Research Applications
3-Bromo-4’-(tert-butyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic semiconductors and liquid crystals.
Pharmaceuticals: It is a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Catalysis: The compound is employed in the study of catalytic processes and the development of new catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-(tert-butyl)-1,1’-biphenyl in various reactions involves the activation of the bromine atom or the biphenyl core. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In coupling reactions, the biphenyl core participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’-biphenyl: Lacks the tert-butyl group, leading to different reactivity and applications.
4’-(tert-Butyl)-1,1’-biphenyl: Lacks the bromine atom, affecting its chemical behavior.
3-Bromo-4’-methyl-1,1’-biphenyl: Contains a methyl group instead of a tert-butyl group, influencing its steric and electronic properties.
Uniqueness
3-Bromo-4’-(tert-butyl)-1,1’-biphenyl is unique due to the combination of the bromine atom and the tert-butyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity in various chemical reactions and its applications in different fields.
Properties
IUPAC Name |
1-bromo-3-(4-tert-butylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRXJEJARYQPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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